molecular formula CH3AsO B1214708 Methyloxoarsine CAS No. 593-58-8

Methyloxoarsine

Cat. No.: B1214708
CAS No.: 593-58-8
M. Wt: 105.956 g/mol
InChI Key: OOUFTJQAYCNJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyloxoarsine, also known as methylarsine oxide, is an organic compound with the chemical formula CH3AsO. It is a colorless liquid with a distinctive aromatic odor. This compound is volatile at room temperature, insoluble in water, but soluble in many organic solvents . This compound has various industrial applications, including its use as a solvent and reagent in organic synthesis reactions .

Safety and Hazards

While specific safety and hazard information for Methyloxoarsine was not found, arsenic and its compounds are generally considered toxic and should be handled with care . They can cause various health issues, including skin irritation, serious eye irritation, respiratory irritation, and potential damage to organs through prolonged or repeated exposure .

Future Directions

The future directions of research on Methyloxoarsine could involve further exploration of its synthesis, reactivity, and interactions with biological systems . Understanding the mechanisms of its toxicity could also be a key area of future research, which could contribute to the development of treatments for arsenic poisoning or the design of arsenic-based drugs .

Preparation Methods

Methyloxoarsine can be synthesized through several methods. One common synthetic route involves the reaction of toluene with hydrogen peroxide. During this reaction, hydrogen peroxide oxidizes toluene to form this compound. This reaction requires appropriate temperature and the presence of a catalyst . Another method involves dissolving arsenic trioxide in a nearly 50% sodium hydroxide solution, followed by the addition of sulfur dioxide to carry out a reduction reaction .

Chemical Reactions Analysis

Methyloxoarsine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfur dioxide and hydrogen peroxide . For example, in the presence of sulfur dioxide, this compound can undergo a reduction reaction to form disodium methyl arsenate . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyloxoarsine involves its interaction with various molecular targets and pathways. One key pathway is the methylation of inorganic arsenic, which is facilitated by the enzyme arsenic methyltransferase (AS3MT) . This enzyme converts inorganic arsenic into monomethylarsonic acid and dimethylarsinic acid, which are less toxic and more easily excreted from the body . This compound’s ability to undergo methylation makes it an important compound in the detoxification of arsenic.

Comparison with Similar Compounds

Properties

IUPAC Name

arsorosomethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3AsO/c1-2-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUFTJQAYCNJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[As]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3AsO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10208030
Record name Methylarsine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.956 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-58-8
Record name Arsine, methyloxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylarsine oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylarsine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10208030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyloxoarsine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.910
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.